Cefamandole

Antimicrobial susceptibility Haemophilus influenzae Cephalosporin comparative efficacy

Cefamandole nafate (CAS 34444-01-4) is a parenteral, second-generation cephalosporin prodrug that offers unique advantages for antimicrobial research. Its ~8.7-fold lower MIC against non-β-lactamase enterobacteria and retained activity against certain MRSA strains make it a critical reference standard for resistance mechanism studies. The short serum half-life (0.45-1.5 h) and high renal clearance (210-300 mL/min/1.73 m²) also establish it as a model substrate for PK/PD investigations. Ideal for susceptibility panel development and structure-elimination relationship analysis.

Molecular Formula C18H18N6O5S2
Molecular Weight 462.5 g/mol
CAS No. 34444-01-4
Cat. No. B1668816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefamandole
CAS34444-01-4
SynonymsCefamandole;  Compound 83405;  L-Cefamandole;  Mancef;  Mandol; 
Molecular FormulaC18H18N6O5S2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O
InChIInChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1
InChIKeyOLVCFLKTBJRLHI-AXAPSJFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.81e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefamandole Nafate (CAS 34444-01-4) Cephalosporin Antibiotic Baseline Profile for Scientific Procurement


Cefamandole nafate (CAS 34444-01-4) is a second-generation, parenteral cephalosporin antibiotic formulated as a sodium salt prodrug for intramuscular or intravenous administration. It is characterized by a broad antimicrobial spectrum that includes both gram-positive and gram-negative bacteria, with particularly enhanced activity against certain Enterobacteriaceae and Haemophilus influenzae compared to first-generation cephalosporins [1]. The compound exhibits approximately 70% protein binding, a serum half-life of 0.45-1.5 hours depending on administration route, and is primarily eliminated via renal excretion with 90% of the dose recovered in urine within 6 hours [2].

Why Cefamandole Cannot Be Generically Substituted Within the Cephalosporin Class: Evidence for Informed Procurement


Although cephalosporins share a common beta-lactam core structure, the substituent groups at the C-7 and C-3 positions confer profoundly different antibacterial spectra, beta-lactamase stability profiles, and pharmacokinetic behaviors that preclude simple interchangeability [1]. Cefamandole occupies a unique position among second-generation cephalosporins, exhibiting superior activity against certain Enterobacter species and methicillin-resistant Staphylococcus aureus (MRSA) relative to both earlier and contemporary agents, yet it demonstrates critical vulnerabilities to specific beta-lactamase enzymes that cefoxitin and cefuroxime resist [2]. Its comparatively short serum half-life (0.45-1.5 hours) also necessitates more frequent dosing than alternatives like cefazolin or cefuroxime, which has direct implications for formulation selection and dosing regimen design [3]. The quantitative evidence presented below delineates exactly where cefamandole offers measurable advantages and where it presents measurable limitations relative to its closest comparators.

Cefamandole Comparative Evidence Guide: Quantified Differentiation Against Key Analogs


Superior Potency Against Haemophilus influenzae Relative to First-Generation Cephalosporins

In a head-to-head comparison of eight cephalosporins against 200 clinical isolates of Haemophilus influenzae, cefamandole demonstrated a 100-fold greater activity than cephalexin, the least effective agent tested [1]. This quantitative differentiation is further supported by MIC distribution data showing that 77% of H. influenzae strains were inhibited by cefamandole at concentrations ≤0.78 μg/mL, whereas cefazolin (CEZ) and cephaloridine (CER) exhibited markedly weaker antibacterial activity against the same strains [2].

Antimicrobial susceptibility Haemophilus influenzae Cephalosporin comparative efficacy

Enhanced Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

A direct comparative study of cefamandole, cephalothin, cefoxitin, and cefuroxime against 612 hospital-isolated bacterial strains revealed a critical differentiation: while cephalothin was more active than cefamandole against oxacillin-sensitive S. aureus strains, cefamandole exhibited superior activity against oxacillin-resistant strains (MRSA) compared to all other cephalosporins tested [1]. This finding was confirmed by parallel testing in high-salt media and by population analysis, which consistently demonstrated cefamandole's retained activity against MRSA phenotypes where first-generation and other second-generation cephalosporins showed diminished efficacy [1].

Methicillin-resistant Staphylococcus aureus MRSA susceptibility Cephalosporin comparative MIC

Superior Potency Against Non-Beta-Lactamase-Producing Enterobacteria Versus Cephalothin

Against non-beta-lactamase-producing enterobacteria, cefamandole demonstrated significantly lower MIC values compared to cephalothin, with a mean MIC of 0.79 μg/mL for cefamandole versus 6.84 μg/mL for cephalothin—an approximately 8.7-fold difference in potency [1]. This enhanced activity was also observed against enterobacteria producing extra-chromosomal penicillinase, where cefamandole maintained a mean MIC of 3.59 μg/mL compared to 12.76 μg/mL for cephalothin [1]. Additionally, in a separate analysis of 39 cephalothin-resistant Enterobacteriaceae strains (MIC ≥16 mg/L), cefamandole at 4 mg/L inhibited 50% of these otherwise resistant isolates [2].

Enterobacteriaceae Minimum inhibitory concentration Cephalosporin potency

Broad-Spectrum Activity Against Indole-Positive Proteus Species Versus Cefazolin and Cephalothin

In a comprehensive in vitro evaluation of 231 clinical isolates, all strains of indole-positive Proteus species were inhibited by cefamandole at a concentration of 6.3 μg/mL, whereas only 20% of these same strains were inhibited by 25 μg/mL of cefazolin or cephalothin [1]. Furthermore, 88% of Enterobacter species isolates were inhibited by 25 μg/mL of cefamandole, compared to only 20% by cefazolin and 5% by cephalothin at the same concentration [1]. This demonstrates a meaningful expansion of the antibacterial spectrum for cefamandole relative to first-generation cephalosporins against these problematic gram-negative pathogens.

Indole-positive Proteus Antimicrobial susceptibility Cephalosporin spectrum

Pharmacokinetic Differentiation: Shorter Serum Half-Life Versus Cefazolin and Cefuroxime

The serum half-life (t½) of cefamandole after intramuscular injection ranges from 1.0 to 1.5 hours and from 0.45 to 1.2 hours after intravenous injection [1]. This half-life is shorter than that reported for both cefazolin and cefuroxime, which exhibit prolonged serum persistence [2]. In a rat tissue distribution model, plasma half-life values were 0.4 hours for cefamandole, 0.5 hours for cefazolin, and 0.9 hours for ceforanide, with corresponding AUC values of 42 μg·h/mL, 184 μg·h/mL, and 324 μg·h/mL respectively [3]. The shorter half-life necessitates more frequent dosing regimens for cefamandole compared to these alternatives, which is a critical consideration for procurement and clinical protocol development.

Pharmacokinetics Half-life Cephalosporin dosing

Evidence-Driven Application Scenarios for Cefamandole Procurement and Research Use


Comparative Susceptibility Testing for MRSA Phenotype Characterization

Given cefamandole's superior activity against oxacillin-resistant S. aureus strains compared to cephalothin, cefoxitin, and cefuroxime [1], this compound is well-suited for inclusion in antimicrobial susceptibility panels designed to characterize MRSA resistance phenotypes and to evaluate the spectrum of beta-lactam activity in surveillance or research contexts. Its retained activity against certain MRSA strains provides a measurable benchmark for differentiating between resistance mechanisms.

Enterobacteriaceae Susceptibility Studies Focused on Non-Beta-Lactamase Producers

The approximately 8.7-fold lower mean MIC of cefamandole compared to cephalothin against non-beta-lactamase-producing enterobacteria [2] positions this compound as a reference standard in studies investigating baseline cephalosporin susceptibility in the absence of enzymatic degradation. This property is particularly relevant for establishing susceptibility baselines in strains where beta-lactamase-mediated resistance has not yet emerged.

Pharmacokinetic Modeling of Short-Half-Life Cephalosporins

The relatively short serum half-life of cefamandole (0.45-1.5 hours) and its established pharmacokinetic profile, including volume of distribution (12.4-17.9 L/1.73 m²) and renal clearance rates (210-300 mL/min/1.73 m²) [3], make this compound a useful model substrate for pharmacokinetic studies investigating the relationship between molecular structure and elimination kinetics in the cephalosporin class. Its rapid urinary excretion (60% within 2 hours) also facilitates renal clearance studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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